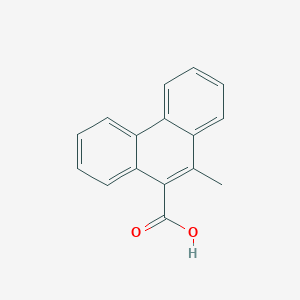
10-Methylphenanthrene-9-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methylphenanthrene-9-carboxylic acid is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene backbone with a methyl group at the 10th position and a carboxylic acid group at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylphenanthrene-9-carboxylic acid can be achieved through several methods:
Oxidation of 10-Methylphenanthrene: This involves the oxidation of 10-Methylphenanthrene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to introduce the carboxylic acid group at the 9th position.
Grignard Reaction: Another method involves the reaction of 10-Methylphenanthrene with a Grignard reagent followed by carbonation and subsequent acidification to yield the desired carboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied. These methods ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methylphenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Electrophiles: Halogens (Br₂, Cl₂), nitronium ion (NO₂⁺).
Major Products Formed:
Oxidation: Quinones, carboxylates.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated phenanthrenes, nitrophenanthrenes.
Wissenschaftliche Forschungsanwendungen
10-Methylphenanthrene-9-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 10-Methylphenanthrene-9-carboxylic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: A parent compound with a similar structure but lacking the methyl and carboxylic acid groups.
Anthracene: Another PAH with a linear arrangement of three benzene rings, differing in structure and reactivity.
Naphthalene: A simpler PAH with two fused benzene rings, used for comparison in studies of PAH behavior.
Uniqueness: 10-Methylphenanthrene-9-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the phenanthrene backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
65698-59-1 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
10-methylphenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H12O2/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(10)16(17)18/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
ZKDABOISAFEPOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















